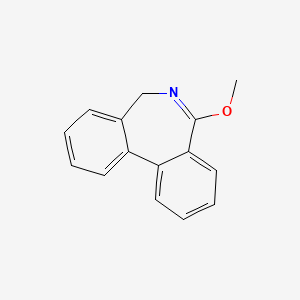
5H-Dibenzo(c,e)azepin-7-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenzo(c,e)azepin-7-yl methyl ether is a heterocyclic compound that belongs to the class of dibenzoazepines It consists of a seven-membered nitrogen-containing ring fused with two benzene rings and a methoxy group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(c,e)azepin-7-yl methyl ether typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-bromophenyl)aniline derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the azepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenzo(c,e)azepin-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepine ring to a dihydro or tetrahydro form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Dibenzo(c,e)azepin-7-yl methyl ether has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials and as a building block for advanced polymers.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Wirkmechanismus
The mechanism of action of 5H-Dibenzo(c,e)azepin-7-yl methyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenzo(b,f)azepine: Another dibenzoazepine with similar structural features but different substitution patterns.
5H-Dibenzo(a,d)cycloheptene: A related compound with a seven-membered ring fused to two benzene rings but lacking the nitrogen atom.
Uniqueness
5H-Dibenzo(c,e)azepin-7-yl methyl ether is unique due to the presence of the methoxy group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
134080-00-5 |
|---|---|
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
5-methoxy-7H-benzo[d][2]benzazepine |
InChI |
InChI=1S/C15H13NO/c1-17-15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16-15/h2-9H,10H2,1H3 |
InChI-Schlüssel |
ZTLUWHCBZWFNAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NCC2=CC=CC=C2C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide](/img/structure/B12812496.png)
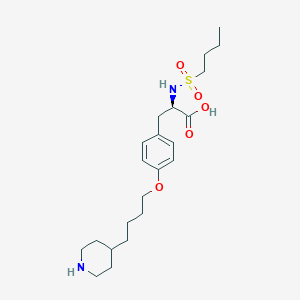
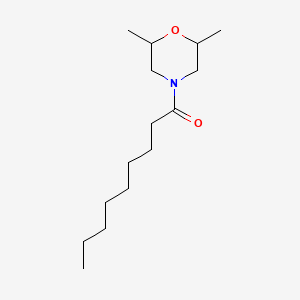
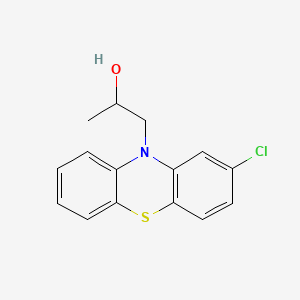
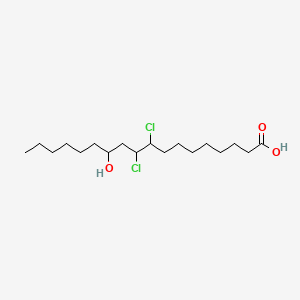
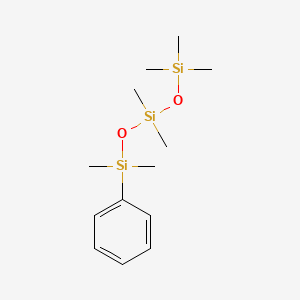
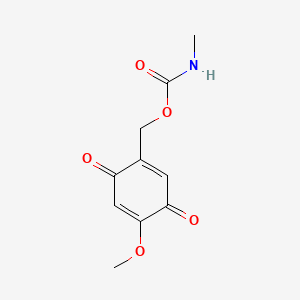
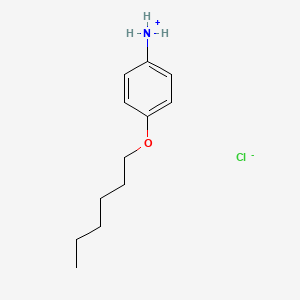
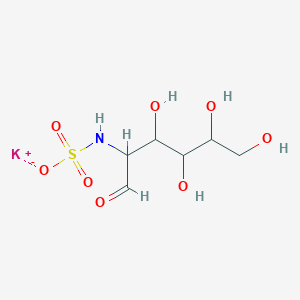
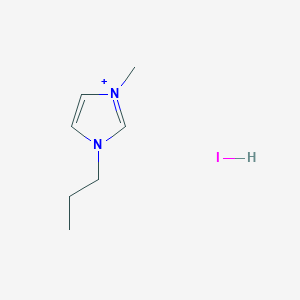

![Benzo[b]naphtho[2,3-d]furan,1-bromo-](/img/structure/B12812544.png)


